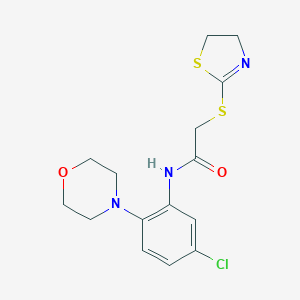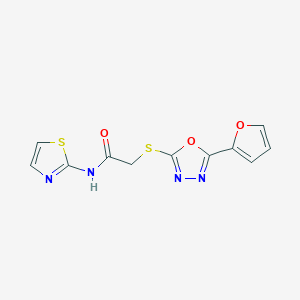
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as compound 1, is a synthetic compound with potential therapeutic applications in the field of cancer research. This compound was first synthesized by researchers at the University of Illinois in 2011, and since then, it has been the subject of numerous scientific studies due to its promising anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 involves binding to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This results in the degradation of Hsp90 client proteins, which are essential for cancer cell survival. By targeting Hsp90, this compound 1 is able to disrupt multiple signaling pathways that are critical for cancer cell growth and survival, leading to apoptosis.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound 1 also inhibits cell migration and invasion, two processes that are critical for cancer metastasis. Furthermore, this compound 1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 in laboratory experiments is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound 1 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1. One area of interest is the development of more potent analogs of this compound 1 that may exhibit even greater anti-cancer activity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound 1 in vivo, which may provide insights into its potential use in cancer treatment. Additionally, further studies are needed to better understand the mechanisms of action of this compound 1 and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 involves the reaction of 2-bromoacetophenone with tert-butylamine and potassium thioacetate to form the thiazole ring. The resulting intermediate is then reacted with phenylsulfonyl chloride and triethylamine to yield the final product. The synthesis of this compound 1 is a multi-step process that requires careful handling of reactive chemicals and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
Compound 1 has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vitro studies have demonstrated that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfonyl)acetamide 1 induces apoptosis, or programmed cell death, in cancer cells by targeting a specific protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the stability and function of many other proteins involved in cancer cell growth and survival. By inhibiting Hsp90, this compound 1 disrupts multiple signaling pathways that are critical for cancer cell survival, leading to cell death.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-22(19,20)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHUWBRHDFAHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330250 |
Source


|
| Record name | 2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
794551-21-6 |
Source


|
| Record name | 2-(benzenesulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-3-isoxazolyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B488768.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B488778.png)



![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488814.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B488836.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488850.png)

![7-amino-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B488863.png)
![4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488865.png)
![4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488867.png)
![4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488869.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488876.png)